3-(3,5-Difluorophenoxy)propanenitrile

Description

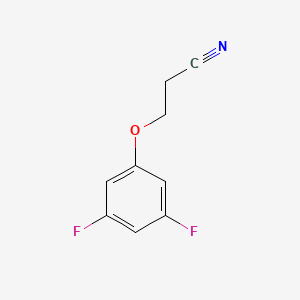

3-(3,5-Difluorophenoxy)propanenitrile (CAS 844648-16-4) is a nitrile-containing aromatic ether derivative characterized by a propanenitrile backbone substituted with a 3,5-difluorophenoxy group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Tegoprazan, a potassium-competitive acid blocker used for gastrointestinal disorders . Its molecular formula is C₉H₆F₂NO, with a molecular weight of 191.15 g/mol. The fluorinated aromatic ring enhances metabolic stability and lipophilicity, while the nitrile group contributes to electrophilic reactivity, enabling downstream functionalization in drug development .

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

3-(3,5-difluorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7F2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |

InChI Key |

ZCCHCJCPCCNJTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenoxy)propanenitrile typically involves the reaction of 3,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted phenoxy compounds.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(3,5-difluorophenoxy)propanenitrile typically involves the reaction of 3,5-difluorophenol with appropriate alkylating agents. A notable method includes a Michael reaction that yields the compound with moderate efficiency. For example, a patent describes a process where 3-(3,5-difluorophenoxy) propan-1-ol is synthesized through a series of reactions involving dimethylformamide and other reagents under controlled temperatures .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of compounds related to this compound. A study reported the discovery of a selective inhibitor targeting BRD4 bromodomain 1, which demonstrated significant anti-inflammatory activity. The modification of the compound's structure allowed for enhanced potency against inflammatory markers like IL-6 .

Antimicrobial Properties

Compounds derived from this compound have shown promising antimicrobial activities. Specifically, studies on similar pyrazole derivatives indicated good antimicrobial and antioxidant properties, suggesting that modifications to the difluorophenoxy structure can yield effective agents against bacterial strains .

Agricultural Chemicals

The compound's properties make it suitable for use in agrochemicals. Its role as an active ingredient in herbicides or pesticides can be explored due to its ability to affect plant growth regulators or interfere with pest metabolism.

Cosmetic Formulations

The potential for inclusion in cosmetic products has been noted due to its chemical stability and ability to interact beneficially with skin receptors. Research into formulation techniques has shown that incorporating such compounds can enhance moisturizing effects and overall product efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)propanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (Compound 7)

- Structure: Retains the 3,5-difluorophenoxy group but incorporates a benzyl-iminobenzimidazol moiety and a secondary alcohol.

- Properties: Molecular weight: 410.4 g/mol (vs. 191.15 g/mol for the target compound). Functional groups: Alcohol (-OH) and imine (C=N) introduce hydrogen-bonding capacity and basicity, altering solubility and biological activity.

(R)-2-(3,5-Difluorophenyl)propanenitrile (3u)

- Structure : Positional isomer of the target compound, with the nitrile group on the second carbon instead of the third.

- Properties :

3-(4-Chloro-3-methylphenoxy)propanenitrile

- Structure : Chlorine and methyl substituents replace fluorine atoms on the aromatic ring.

- Properties :

3-[(3,5-Dimethylphenyl)amino]propanenitrile

- Structure: Substitutes the phenoxy group with a dimethylphenylamino moiety.

- Properties: Molecular weight: 174.24 g/mol.

Lignin Model Compounds with 3,5-Difluorophenoxy Groups

- Examples: 2-(3,5-Difluorophenoxy)propane-1,3-diol 3-(3,5-Difluorophenoxy)propane-1,2-diol

- Properties :

Data Table: Key Properties of Compared Compounds

Key Research Findings

- Electronic Effects: Fluorine atoms in this compound enhance stability against metabolic oxidation compared to chlorine or methyl substituents in analogs .

- Regiochemistry : The position of the nitrile group (e.g., 2nd vs. 3rd carbon) significantly impacts reactivity in catalytic processes, as seen in enantioselective synthesis .

Biological Activity

3-(3,5-Difluorophenoxy)propanenitrile (CAS No. 844648-16-4) is a synthetic compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol. It is primarily investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The compound features a difluorophenoxy group attached to a propanenitrile moiety, which influences its chemical reactivity and biological interactions. The presence of fluorine atoms is significant as they can enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| CAS No. | 844648-16-4 |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenoxy group enhances the compound's binding affinity, which may lead to various biological effects such as enzyme inhibition or receptor modulation. The nitrile group may also contribute to its reactivity with other biomolecules, potentially influencing its pharmacological properties.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown preferential activity against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), suggesting that structural modifications can significantly impact efficacy .

Antimicrobial Activity

A study focusing on related nitrile derivatives demonstrated in vitro antimicrobial activity against several bacterial strains. These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of studies have synthesized various derivatives of propanenitrile and evaluated their biological activities. For example, indole-containing derivatives exhibited significant pro-apoptotic antitumor activity in vitro, indicating that modifications to the parent structure can enhance biological efficacy .

- Comparative Analysis : Comparative studies have assessed the biological activity of this compound against structurally similar compounds like 3-(3,5-Dichlorophenoxy)propanenitrile and 3-(3,5-Dimethylphenoxy)propanenitrile. These studies highlight how substituent variations influence the potency and selectivity of these compounds towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.